molecular formula C17H23FN2O3 B2637588 3-fluoro-4-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide CAS No. 2380069-93-0

3-fluoro-4-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide

Cat. No.: B2637588
CAS No.: 2380069-93-0
M. Wt: 322.38
InChI Key: VLJVZCVVEBBZAN-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is an organic compound belonging to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce the acyl group.

    Reduction: The acyl group is then reduced to an alkane.

    Nitration: The final step involves the nitration of the benzene ring.

These reactions are carried out under specific conditions, such as the presence of catalysts like aluminum chloride for the Friedel-Crafts acylation and reducing agents like zinc amalgam for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

3-fluoro-4-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide involves its interaction with specific molecular targets. One known target is the mitogen-activated protein kinase (MAPK) pathway, where it acts as an inhibitor. This inhibition can affect various cellular processes, including cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
  • 3-fluoro-4-morpholinophenyl derivatives

Uniqueness

What sets 3-fluoro-4-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its morpholine ring, in particular, is known for enhancing the compound’s solubility and bioavailability .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-22-15-4-3-13(11-14(15)18)16(21)19-12-17(5-2-6-17)20-7-9-23-10-8-20/h3-4,11H,2,5-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJVZCVVEBBZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2(CCC2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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